EHT 1610 was synthesized as part of a focused library of thiazolo[5,4-f]quinazoline derivatives. It is classified under small-molecule kinase inhibitors and is notable for its selectivity toward DYRK1A over other kinases . The compound's development involved multiple rounds of optimization based on previous findings regarding the structural characteristics necessary for effective kinase inhibition .
The synthesis pathway emphasizes the strategic use of reaction conditions, such as temperature and solvent choice, to optimize yields and minimize by-products.
EHT 1610 features a complex molecular structure characterized by a thiazolo[5,4-f]quinazoline core. Its molecular formula is C₁₃H₈N₄OS, and it has a molecular weight of approximately 280.29 g/mol. The structural representation includes:
The compound's three-dimensional conformation allows for effective binding within the active site of DYRK1A, which is essential for its inhibitory function .
EHT 1610 undergoes several key chemical interactions when administered in biological systems:
The efficacy of EHT 1610 as an inhibitor is quantified through IC₅₀ values, with reported values in the single-digit nanomolar range, indicating potent activity against DYRK1A .
EHT 1610 functions primarily through competitive inhibition of DYRK1A. Upon binding to the enzyme's active site, it prevents the phosphorylation of downstream targets that are crucial for cell cycle regulation and differentiation:
This mechanism highlights the role of DYRK1A as a regulator of cell growth and differentiation, particularly in hematopoietic malignancies.
EHT 1610 exhibits several notable physical and chemical properties:
Analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity .
EHT 1610 has several significant applications in scientific research:
EHT 1610 (CAS 1425945-60-3) has the molecular formula C₁₈H₁₄FN₅O₂S and a molecular weight of 383.40 g/mol. Its structure features a distinctive thiazolo[5,4-f]quinazoline core, characterized by:
Table 1: Key Physicochemical Properties of EHT 1610
Property | Value |
---|---|
Molecular Weight | 383.40 g/mol |
CAS Number | 1425945-60-3 |
Solubility (DMSO) | 5 mg/mL (13.04 mM) |
Storage Stability | -20°C, protected from light, under inert gas |
Spectral Data (SMILES) | COC(=N)c1nc2ccc3ncnc(Nc4ccc(OC)cc4F)c3c2s1 |
The compound exhibits limited stability in solution, requiring fresh preparation for experimental use. Its crystalline solid form appears as a light-yellow to yellow powder [1] [4] [9].
EHT 1610 is classified as a highly selective ATP-competitive inhibitor of the DYRK kinase subfamily. Its inhibitory profile demonstrates exceptional potency against class I DYRKs:
Table 2: Selectivity Profile of EHT 1610 Against Key Kinases
Kinase | IC₅₀ (nM) | Selectivity vs. DYRK1A |
---|---|---|
DYRK1A | 0.22–0.36 | 1x |
DYRK1B | 0.28–0.59 | ~1x |
DYRK2 | 10.8 | 30–50x less potent |
CLK1 | 22.8 | ~63x less potent |
CLK4 | 59.0 | ~164x less potent |
GSK-3α | 7.44 | ~21x less potent |
GSK-3β | 221 | ~600x less potent |
Mechanistically, EHT 1610 stabilizes DYRKs in an inactive conformation through non-canonical hydrogen bonding with the hinge region residue Glu239 and hydrophobic interactions with Leu241 and Val306. This binding mode confers >30-fold selectivity for DYRK1A/1B over phylogenetically related kinases like CLKs and GSK-3 [2] [3] [9].
The development of EHT 1610 originated from structure-activity relationship (SAR) studies on thiazolo[5,4-f]quinazoline scaffolds, first reported in the early 2010s. This chemotype evolved from earlier observations that angular-fused quinazolines exhibit:
A pivotal 2014 study described the microwave-assisted synthesis of forty thiazolo[5,4-f]quinazolines, including EHT 1610 (referred to as compound 8i in the original publication). The synthesis employed a key intermediate, 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, which was elaborated through sequential:
This route addressed limitations of earlier methods, such as non-regioselective bromination and low yields, enabling efficient production of derivatives for kinase profiling [6] [10].
EHT 1610 was optimized specifically to overcome the selectivity limitations of earlier DYRK inhibitors (e.g., harmine). Key design elements included:
X-ray crystallography of EHT 1610 bound to DYRK2 (PDB: 5A3Q) revealed its unique binding mode:
This binding conformation explained EHT 1610’s exceptional selectivity, providing a template for subsequent DYRK inhibitor development, including clinical candidates for Alzheimer’s disease like ZJCK-6-46 [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7